Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate
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Overview
Description
Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is a synthetic organic compound known for its vibrant color and complex structure. It is commonly used in various industrial applications, particularly as a dye and in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate typically involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textiles and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The molecular targets include various enzymes and proteins that interact with the azo and sulfonate groups. The pathways involved often relate to the compound’s ability to alter the pH and redox states within biological systems.
Comparison with Similar Compounds
Similar Compounds
Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate: Known for its specific azo bond and sulfonate groups.
Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Similar in structure but may differ in the position of functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.
Properties
CAS No. |
83232-33-1 |
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Molecular Formula |
C16H10KN2NaO7S2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
potassium;sodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.K.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
HJLBKTYQRKJYAL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |
Origin of Product |
United States |
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